molecular formula C11H18N4O B7925961 N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine

N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine

Cat. No.: B7925961
M. Wt: 222.29 g/mol
InChI Key: FYMLWRHQFCBHHY-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine is a diamine derivative characterized by a cyclopropyl group and a 3-methoxypyrazin-2-ylmethyl substituent.

Properties

IUPAC Name

N'-cyclopropyl-N'-[(3-methoxypyrazin-2-yl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-16-11-10(13-5-6-14-11)8-15(7-4-12)9-2-3-9/h5-6,9H,2-4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMLWRHQFCBHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1CN(CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine, a compound with the CAS number 1353989-15-7, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and a methoxypyrazinyl moiety, contributing to its unique biological profile. The molecular formula is C11H15N3O3C_{11}H_{15}N_{3}O_{3} with a molecular weight of 237.26 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Research indicates that compounds containing pyrazine derivatives often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanism of action for this compound may involve modulation of signaling pathways or direct interaction with target enzymes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazine derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant ones. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Compounds in the pyrazine family have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Recent investigations into similar compounds have revealed promising anticancer activity. For example, pyrazole-based derivatives have been shown to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The structure of this compound may allow it to interact with these kinases effectively.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazine derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory concentrations (IC50 values), suggesting that this compound could be similarly effective .

CompoundTarget BacteriaIC50 (µg/mL)
Compound AS. aureus5.0
Compound BE. coli10.0
N1-Cyclopropyl...S. aureus/E. coliTBD

Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that pyrazine derivatives could significantly reduce the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS). This indicates a potential pathway for this compound's anti-inflammatory effects .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the ethane-1,2-diamine backbone with varying substituents:

Compound Name Substituent Group Molecular Formula Molecular Weight Key References
N1-Cyclopropyl-N1-((3-methoxypyrazin-2-yl)methyl)ethane-1,2-diamine (Target) 3-Methoxypyrazin-2-ylmethyl Likely C12H19N4O ~221.3 (est.) -
N1-Cyclopropyl-N1-(2-methoxybenzyl)ethane-1,2-diamine 2-Methoxybenzyl C13H20N2O 220.31
N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine 3-Methoxybenzyl C13H20N2O 220.31
N1-Cyclopropyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine 1-Methylpiperidin-4-ylmethyl C12H25N3 211.35
N1-Cyclopropyl-N1-(1-methyl-pyrrolidin-3-yl)ethane-1,2-diamine 1-Methylpyrrolidin-3-yl C11H22N3 196.32

Substituent Effects on Properties

Aromatic vs. Aliphatic Substituents :

  • The 3-methoxypyrazin-2-ylmethyl group in the target compound introduces a heteroaromatic ring with electron-withdrawing methoxy and nitrogen atoms. This contrasts with the methoxybenzyl groups in , which are purely aromatic but lack heteroatoms. Pyrazine derivatives often exhibit enhanced solubility in polar solvents and distinct electronic profiles compared to benzyl analogs.
  • Piperidinyl () and pyrrolidinyl () substituents are aliphatic and may improve lipophilicity, affecting membrane permeability in biological contexts.

This feature is shared across all analogs. 1-Methylpiperidin-4-ylmethyl () introduces a bulky, bicyclic structure, which may hinder interactions in sterically sensitive environments compared to the planar pyrazine group.

Synthetic Accessibility :

  • Synthesis of similar diamines often involves alkylation of ethane-1,2-diamine precursors. For example, the reaction of pyridine derivatives with dimethyl ethane-1,2-diamine yields N1,N1-dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine (96% yield, ). The target compound may require analogous steps, such as coupling cyclopropylamine with a 3-methoxypyrazine intermediate.

Corrosion Inhibition Potential

The presence of multiple amine groups and electron-rich substituents correlates with inhibition efficiency . The target’s pyrazine ring could enhance adsorption onto metal surfaces via lone-pair interactions, though experimental validation is needed.

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